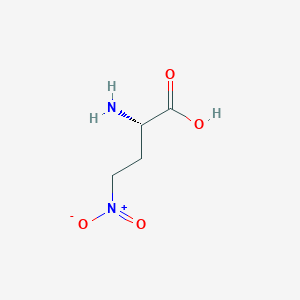

4-Nitro-2-aminobutyric acid

Overview

Description

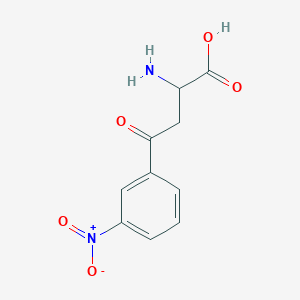

4-Nitro-2-aminobutyric acid is a chemical compound with the molecular formula C4H8N2O4 . It is an intermediate compound and is not classified as a hazardous compound .

Synthesis Analysis

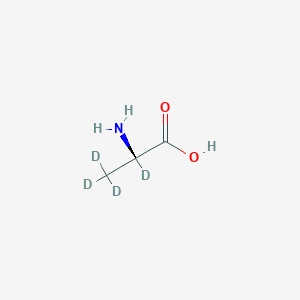

The synthesis of 4-Nitro-2-aminobutyric acid or similar compounds has been discussed in several studies. For instance, a study discusses the fermentative production of the unnatural amino acid l-2-aminobutyric acid based on metabolic engineering . Another study presents a solvent and catalyst-free method for the synthesis of N-substituted derivatives of β-aminobutyric acid .Molecular Structure Analysis

The molecular structure of 4-Nitro-2-aminobutyric acid can be represented by the molecular formula C4H8N2O4 . The average mass of the molecule is 103.120 Da .Chemical Reactions Analysis

Nitrosamines, which include compounds like 4-Nitro-2-aminobutyric acid, are formed by chemical reactions that occur during API manufacturing . They can form through degradation products generated during formulation or storage or from environmental contaminants .Scientific Research Applications

1. Neurotransmitter in the Central Nervous System GABA is well known as a main inhibitory neurotransmitter in the central nervous system . It plays a crucial role in maintaining the balance between excitation and inhibition of neural networks .

Physiological and Immunity Function

GABA is involved in the regulation of growth, development, stress response and other important activities in the life circle of plants . It’s also related to the modulation of synaptic transmission, the promotion of neuronal development and relaxation, and the prevention of sleeplessness and depression .

Anti-hypertension

GABA has been reported to have anti-hypertension effects . Therefore, it may be considered as potential alternative therapeutics for prevention and treatment of hypertension .

Anti-diabetes

GABA also has anti-diabetes properties . It could be a potential alternative therapeutic for prevention and treatment of diabetes .

Anti-cancer

Research has shown that GABA has anti-cancer properties . It could be a potential alternative therapeutic for prevention and treatment of various types of cancer .

Antioxidant

GABA has antioxidant properties . It could be a potential alternative therapeutic for prevention and treatment of diseases caused by oxidative stress .

Anti-inflammation

GABA has anti-inflammation properties . It could be a potential alternative therapeutic for prevention and treatment of various inflammatory diseases .

Applications in Food Industry

GABA has promising applications in the food industry . It has become a popular dietary supplement and is being used for developing GABA-enriched plant varieties and food products .

Mechanism of Action

Target of Action

The primary target of 4-Nitro-2-aminobutyric acid is the GABA transaminase enzyme . This enzyme is responsible for converting GABA back to glutamate . By inhibiting this enzyme, 4-Nitro-2-aminobutyric acid can effectively increase the levels of GABA, a key inhibitory neurotransmitter in the brain .

Mode of Action

4-Nitro-2-aminobutyric acid acts as a non-competitive inhibitor of GABA transaminase . This means it binds to a site on the enzyme that is different from the active site, changing the enzyme’s shape and making it less effective at catalyzing the conversion of GABA to glutamate . As a result, GABA levels in the brain are elevated .

Biochemical Pathways

The primary biochemical pathway affected by 4-Nitro-2-aminobutyric acid is the GABAergic system . This system is responsible for the production and regulation of GABA, a neurotransmitter that plays a crucial role in inhibitory signaling in the brain . By inhibiting GABA transaminase, 4-Nitro-2-aminobutyric acid disrupts the normal cycle of GABA production and reuptake, leading to increased levels of GABA .

Result of Action

The primary result of 4-Nitro-2-aminobutyric acid’s action is an increase in GABA levels in the brain . This can have a variety of effects at the molecular and cellular level, depending on the specific physiological context. For example, increased GABA levels can lead to enhanced inhibitory signaling in the brain, which can in turn affect processes such as mood regulation, anxiety, and sleep .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Nitro-2-aminobutyric acid. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its ability to interact with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or diseases, can also impact the compound’s efficacy .

Future Directions

Recent advances in the study of γ-aminobutyric acid (GABA) shed light on developing GABA-enriched plant varieties and food products, and provide insights for efficient production of GABA through synthetic biology approaches . Unnatural amino acids like 4-Nitro-2-aminobutyric acid are valuable building blocks in the manufacture of a wide range of pharmaceuticals and exhibit biological activity as free acids .

properties

IUPAC Name |

(2S)-2-amino-4-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-3(4(7)8)1-2-6(9)10/h3H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCLEMIPIFWUCM-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[N+](=O)[O-])C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[N+](=O)[O-])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10925533 | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-2-aminobutyric acid | |

CAS RN |

126400-75-7 | |

| Record name | 4-Nitro-2-aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10925533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

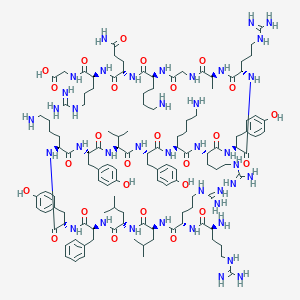

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

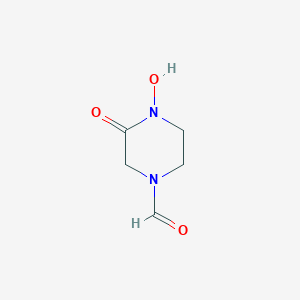

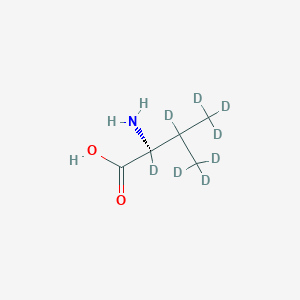

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Imidazo[1,2-b]pyrazole-1-carboxaldehyde, 2,3-dihydro-7-methyl-(9CI)](/img/structure/B136969.png)